molecular formula C8H10N2S B15202192 2-Amino-5-methylbenzothioamide

2-Amino-5-methylbenzothioamide

Cat. No.: B15202192
M. Wt: 166.25 g/mol
InChI Key: CUACFMXJPMIIRU-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzothioamide is a sulfur-containing aromatic compound characterized by a benzothioamide backbone with an amino group at the 2-position and a methyl group at the 5-position. Its molecular formula is C₈H₈N₂S, and it belongs to the class of aminobenzothioamides, which are notable for their roles in medicinal chemistry and materials science. The thioamide group (–C(=S)–NH₂) imparts distinct electronic and steric properties compared to traditional amides, enhancing lipophilicity and altering hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-amino-5-methylbenzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

CUACFMXJPMIIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=S)N

Origin of Product

United States

Scientific Research Applications

2-Amino-5-methylbenzothioamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methylbenzothioamide exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-5-methylbenzothioamide with four related compounds, focusing on molecular structure, substituent effects, physicochemical properties, and applications.

Table 1: Comparative Overview of this compound and Analogues

Compound Name Molecular Formula Key Substituents Notable Properties Applications
This compound C₈H₈N₂S –NH₂ (2-position), –CH₃ (5-position) Moderate lipophilicity, thioamide reactivity Pharmaceutical intermediates, ligand synthesis
2-Amino-5-nitrobenzothioamide C₇H₅N₃O₂S –NH₂ (2-position), –NO₂ (5-position) High polarity, electron-deficient aromatic ring Explosive precursors, redox-active intermediates
2-Amino-5-chlorobenzenethiol C₆H₆NSCl –NH₂ (2-position), –Cl (5-position) Increased acidity (Cl electron-withdrawing) Heavy metal chelation, corrosion inhibition
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate C₁₂H₁₅NO₅ –OH (2,4-positions), ester group High solubility in polar solvents Antimicrobial and antioxidant studies
5-Amino-2-methylbenzothiazole dihydrochloride C₈H₁₀Cl₂N₂S Benzothiazole core, –CH₃ (2-position) Salt form enhances water solubility Fluorescent probes, kinase inhibitors

Structural and Electronic Differences

  • Substituent Effects: The methyl group in this compound acts as an electron-donating group, stabilizing the aromatic ring and reducing electrophilic substitution reactivity compared to electron-withdrawing groups like –NO₂ (in 2-amino-5-nitrobenzothioamide) or –Cl (in 2-amino-5-chlorobenzenethiol) . The thioamide group (–C(=S)–NH₂) increases lipophilicity and metal-binding capacity relative to amides (–C(=O)–NH₂) or esters (e.g., in the methyl benzoate derivative) .
  • Crystal Packing and Stability :

    • Derivatives like methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate exhibit extensive hydrogen-bonding networks due to hydroxyl and ester groups, enhancing thermal stability . In contrast, thioamides may adopt different conformations due to weaker S···H interactions .

Physicochemical Properties

  • Solubility: The dihydrochloride salt of 5-amino-2-methylbenzothiazole demonstrates superior aqueous solubility (>50 mg/mL) compared to neutral thioamides, which are typically sparingly soluble in water . Nitro-substituted analogues (e.g., 2-amino-5-nitrobenzothioamide) exhibit reduced solubility in organic solvents due to dipole-dipole interactions .
  • Acidity: The –Cl substituent in 2-amino-5-chlorobenzenethiol lowers the pKa of the –SH group (~8.2) compared to the –CH₃-substituted thioamide (pKa ~10.5) .

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